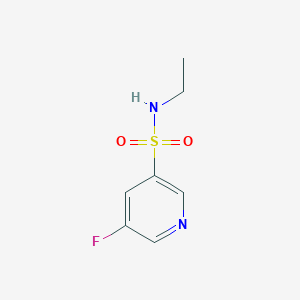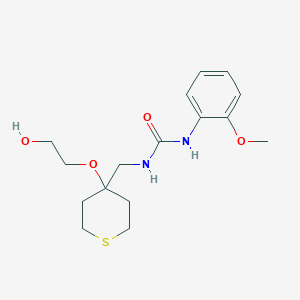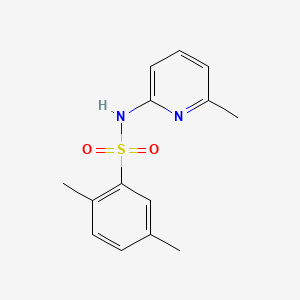
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMP 323, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme. It prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. The inhibition of MMPs by 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to reduce tumor growth and metastasis in animal models.
Biochemical and Physiological Effects
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of MMPs and other enzymes involved in disease progression. Physiologically, it has been shown to reduce tumor growth and metastasis in animal models. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 is its specificity for MMPs. It has been shown to be a potent inhibitor of MMPs with minimal effects on other enzymes. This makes it an ideal tool for studying the role of MMPs in disease progression. However, one of the limitations of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 in scientific research. One direction is the development of more potent and selective inhibitors of MMPs. Another direction is the investigation of the role of MMPs in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, the use of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 in combination with other therapies such as chemotherapy and radiation therapy should be explored to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 6-methylpyridin-2-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. For example, 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a critical role in cancer invasion and metastasis.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-8-11(2)13(9-10)19(17,18)16-14-6-4-5-12(3)15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRIGFRFIOJZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941370.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2941373.png)
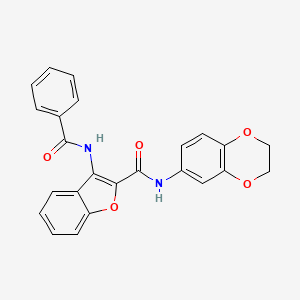
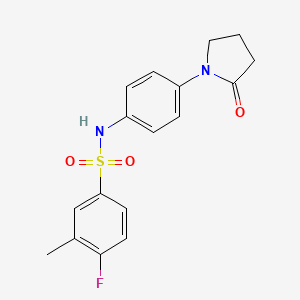
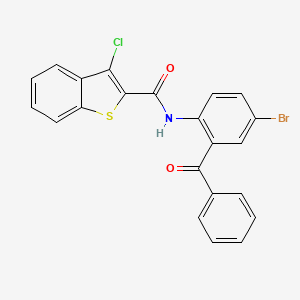
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2941381.png)
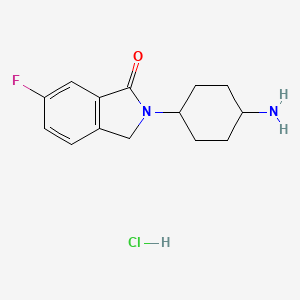
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2941383.png)
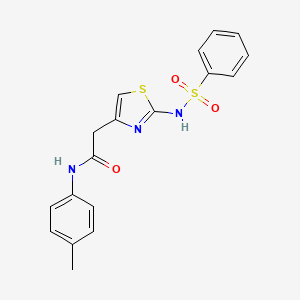
![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2941386.png)
![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclopentylacetamide](/img/structure/B2941390.png)
